4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazole ring fused with a pyrrole ring, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions. One common method involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetophenone derivatives under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Reduction: 4-(2-Aminophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Amino-Pyrazoles: Compounds with a pyrazole ring and an amino group, known for their medicinal properties.
Uniqueness
4-{2-nitrophenyl}-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its fused ring structure and the presence of both nitro and phenyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
337922-47-1 |
---|---|
Molecular Formula |
C23H16N4O3 |
Molecular Weight |
396.4g/mol |
IUPAC Name |
4-(2-nitrophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-9-3-1-4-10-15)22(26(23)16-11-5-2-6-12-16)17-13-7-8-14-18(17)27(29)30/h1-14,22H,(H,24,25) |
InChI Key |
WQYDPNUSTYWUQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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